L-Ribulose 1-Phosphate

Description

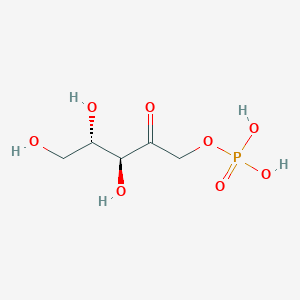

L-Ribulose 1-phosphate (C₅H₁₁O₈P) is a rare ketose sugar phosphate and a critical intermediate in the biosynthesis of L-ribose and L-nucleoside derivatives . It serves as a precursor for synthesizing antiviral and anticancer nucleoside analogs, highlighting its pharmaceutical relevance. Structurally, it features a ketose group at the second carbon, distinguishing it from aldose sugar phosphates like D-ribose 1-phosphate. Its biosynthesis typically involves enzymatic or microbial biotransformation pathways, leveraging isomerases or phosphatases to convert related sugars . Challenges in its isolation arise due to its high polarity, which complicates separation from structurally similar compounds like D-glucose 6-phosphate .

Properties

CAS No. |

1807534-52-6 |

|---|---|

Molecular Formula |

C5H11O8P |

Molecular Weight |

230.11 g/mol |

IUPAC Name |

[(3S,4S)-3,4,5-trihydroxy-2-oxopentyl] dihydrogen phosphate |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/t3-,5-/m0/s1 |

InChI Key |

NBOCCPQHBPGYCX-UCORVYFPSA-N |

Isomeric SMILES |

C([C@@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O |

Canonical SMILES |

C(C(C(C(=O)COP(=O)(O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Ribulose 1-Phosphate can be synthesized through the phosphorylation of L-Ribulose. This process typically involves the use of ribulokinase, an enzyme that catalyzes the transfer of a phosphate group from ATP to L-Ribulose, forming this compound .

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods. Microbial fermentation using genetically engineered strains of bacteria or yeast can be employed to produce L-Ribulose, which is then phosphorylated to form this compound .

Chemical Reactions Analysis

Epimerization to D-Ribulose 1-Phosphate

L-Ribulose 1-phosphate undergoes reversible epimerization at the C4 position to form D-ribulose 1-phosphate. This reaction is catalyzed by ribulose-1-phosphate 4-epimerases, which utilize a divalent metal ion (e.g., Zn²⁺ or Mg²⁺) to stabilize the enolate intermediate . The catalytic mechanism involves:

-

Deprotonation at C4 by a conserved glutamate residue (e.g., Glu73 in L-fuculose-1-phosphate aldolase homologs).

-

Hydride transfer between C4 and C3, facilitated by the metal ion.

Mutagenesis studies (e.g., D76N mutant in L-ribulose-5-phosphate 4-epimerase) confirm that aspartate residues (e.g., Asp76) play a secondary role in substrate orientation rather than direct catalysis .

Aldol Cleavage and Condensation

This compound participates in aldol reactions, as demonstrated by its structural similarity to L-rhamnulose 1-phosphate. Rhamnulose-1-phosphate aldolase (RhuA), a Class II aldolase, cleaves L-rhamnulose 1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde via a zinc-dependent mechanism . While direct evidence for this compound cleavage is limited, its analogous structure suggests potential involvement in similar pathways .

Key Steps in Aldol Cleavage:

-

Ring opening of the substrate by Glu171 (general acid/base).

-

Stabilization of the open-chain form by Zn²⁺.

-

C3–C4 bond cleavage via proton abstraction by Glu117, yielding DHAP and L-lactaldehyde .

Isomerization with L-Ribose 1-Phosphate

Ribose-5-phosphate isomerase (Rpi) catalyzes the reversible isomerization between L-ribose 1-phosphate and this compound. This reaction is critical for rare sugar synthesis, with engineered Rpi variants (e.g., OsRpiA triple mutant A10T/T32S/G101N) enhancing catalytic efficiency by 160% .

| Reaction | Substrate | Product | Enzyme | Reference |

|---|---|---|---|---|

| Isomerization | L-Ribose 1-phosphate | This compound | Ribose-5-phosphate isomerase |

Key Enzymatic Features:

-

Cofactor dependency : Requires thiamine pyrophosphate (TPP) for transketolase activity.

-

Equilibrium dynamics : Favors nucleotide precursor synthesis under high ATP conditions.

Structural and Mechanistic Insights

The catalytic efficiency of this compound in these reactions is governed by:

-

Phosphate positioning : The 1-phosphate group enhances substrate binding to active-site arginine residues .

-

Metal ion coordination : Zn²⁺ or Mg²⁺ stabilizes negative charges during enolate formation .

Comparative Analysis of Reaction Kinetics

The table below summarizes kinetic parameters for key reactions involving this compound:

Scientific Research Applications

L-Ribulose 1-Phosphate has several applications in scientific research:

Mechanism of Action

L-Ribulose 1-Phosphate exerts its effects primarily through its role in the pentose phosphate pathway. It is converted to D-Xylulose 5-Phosphate by ribose-5-phosphate isomerase. This conversion is crucial for the production of NADPH, which is essential for reductive biosynthesis and the maintenance of cellular redox balance . The pathway also generates ribose-5-phosphate, a precursor for nucleotide synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Key Research Findings

- Biosynthetic Specificity : this compound is enzymatically distinct from D-ribose 1-phosphate. While the latter is produced via purine nucleoside phosphorylase (PNP) , this compound requires isomerases like L-ribulose-5-phosphate 4-epimerase .

- Polarity Challenges: Separation of L-myo-inositol 1-phosphate from glucose 6-phosphate is notoriously difficult due to nearly identical polarities, necessitating advanced chromatographic methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.